N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide
Übersicht
Beschreibung
DMXB-A is a chemical compound that belongs to the class of sulfonamide compounds. It was first synthesized by a group of researchers at the University of California, Los Angeles, in the early 2000s. Since then, it has been widely studied for its potential applications in various fields of research, including neuroscience, immunology, and cancer research.
Wirkmechanismus
DMXB-A acts as an agonist of the α7-nicotinic acetylcholine receptor (α7-nAChR), which is a ligand-gated ion channel that is widely expressed in the brain and other tissues. Activation of the α7-nAChR by DMXB-A leads to the influx of calcium ions into the cell, which can trigger various downstream signaling pathways.
Biochemical and Physiological Effects:
DMXB-A has been shown to have various biochemical and physiological effects, depending on the context of its use. In the brain, it can improve cognitive function and have neuroprotective effects. In the immune system, it can modulate the immune response and have anti-inflammatory effects. In cancer cells, it can inhibit cell growth and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMXB-A in lab experiments is its specificity for the α7-nAChR, which allows for precise modulation of this receptor. However, one limitation is its relatively short half-life, which can make it difficult to maintain consistent levels of DMXB-A in the body.
Zukünftige Richtungen
There are many potential future directions for research on DMXB-A. In neuroscience, it could be studied further for its potential use in the treatment of Alzheimer's disease, traumatic brain injury, and other neurodegenerative disorders. In immunology, it could be studied further for its potential use in the treatment of autoimmune diseases and inflammatory disorders. In cancer research, it could be studied further for its potential use in combination with other cancer therapies. Additionally, further studies could be conducted to optimize the synthesis method of DMXB-A and improve its pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
DMXB-A has been extensively studied for its potential applications in various fields of research. In neuroscience, it has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. It has also been studied for its potential use in the treatment of schizophrenia and addiction.
In immunology, DMXB-A has been shown to have anti-inflammatory effects and can modulate the immune response. It has been studied for its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
In cancer research, DMXB-A has been shown to have anti-tumor effects and can inhibit the growth of cancer cells in vitro and in vivo. It has been studied for its potential use in the treatment of various types of cancer, including breast cancer and lung cancer.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-14-9-11-16(12-10-14)22(20,21)18-13-17(19(2)3)15-7-5-4-6-8-15/h4-12,17-18H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBPDOSMXKHOEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Dimethylamino)-2-phenylethyl]-4-methylbenzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.